molecular formula C17H23BrFNO2 B1410285 Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate CAS No. 1704096-61-6

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate

Cat. No.: B1410285
CAS No.: 1704096-61-6
M. Wt: 372.3 g/mol
InChI Key: SIUHKVUOPSTCKV-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:

    Bromination: The synthesis begins with the bromination of 3-fluorotoluene to obtain 4-bromo-3-fluorotoluene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Benzyl Carbamate: The next step involves the reaction of 4-bromo-3-fluorotoluene with tert-butyl chloroformate and a base such as triethylamine (TEA) to form tert-butyl 4-bromo-3-fluorobenzyl carbamate.

    Cyclopentylation: Finally, the benzyl carbamate is reacted with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carbamate group.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products with different nucleophiles replacing the bromine atom.

    Reduction Reactions: Products with modified carbamate groups or dehalogenated compounds.

    Oxidation Reactions: Products with additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with proteins or other biomolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-3-fluorobenzyl(cyclohexyl)carbamate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Tert-butyl 4-bromo-3-fluorobenzyl(methyl)carbamate: Similar structure but with a methyl group instead of a cyclopentyl group.

    Tert-butyl 4-bromo-3-fluorobenzyl(phenyl)carbamate: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUHKVUOPSTCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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